molecular formula C13H24N2O2 B1481800 (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097951-39-6

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1481800
CAS No.: 2097951-39-6
M. Wt: 240.34 g/mol
InChI Key: RKTYEFUBGVNWNN-UHFFFAOYSA-N
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Description

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidines are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of 3-ethyl-4-hydroxypiperidine with piperidin-2-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a building block in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylpiperidin-4-yl)methanol
  • (1-Benzyl-4-ethylpiperidin-4-yl)methanol
  • (1-Benzylpiperidin-2-yl)methanamine

Uniqueness

(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone is unique due to its specific structural features, such as the presence of both a hydroxyl group and a piperidin-2-ylmethanone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-ethyl-4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-10-9-15(8-6-12(10)16)13(17)11-5-3-4-7-14-11/h10-12,14,16H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTYEFUBGVNWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethyl-4-hydroxypiperidin-1-yl)(piperidin-2-yl)methanone
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